molecular formula C22H31Cl2N3O3S2 B8038194 methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride

methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride

Cat. No.: B8038194
M. Wt: 520.5 g/mol
InChI Key: JXUGEMGZBCEHJD-UHFFFAOYSA-N
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Description

methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride is a potent and specific inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins. This compound is particularly effective in inhibiting the farnesylation of Ras proteins, which play a crucial role in cell signaling pathways related to cell growth and differentiation . This compound has been extensively studied for its potential therapeutic applications, especially in cancer treatment and viral infections .

Preparation Methods

The synthesis of methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The synthetic route typically includes the following steps:

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing production costs .

Chemical Reactions Analysis

methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride exerts its effects by inhibiting the enzyme farnesyltransferase, which is responsible for the addition of a farnesyl group to the Ras protein. This post-translational modification is essential for the proper localization and function of Ras proteins in cell signaling pathways . By inhibiting farnesyltransferase, this compound prevents the activation of Ras proteins, thereby disrupting cell signaling and inhibiting cell growth and proliferation .

The compound also activates the PI3K/Akt signaling pathway, which plays a role in cell survival and apoptosis. This dual mechanism of action makes this compound a potent inhibitor of cancer cell growth and a valuable tool in cancer research .

Comparison with Similar Compounds

methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride is unique in its high specificity and potency as a farnesyltransferase inhibitor. Similar compounds include:

    R115777 (Tipifarnib): Another farnesyltransferase inhibitor with similar applications in cancer research.

    GGTI-298: A geranylgeranyltransferase inhibitor that targets a different post-translational modification process.

    Manumycin A: An inhibitor of Ras farnesyltransferase with broader activity against other prenyltransferases.

Properties

IUPAC Name

methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2.2ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUGEMGZBCEHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride
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methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride
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methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride
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methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride
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methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride
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methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.